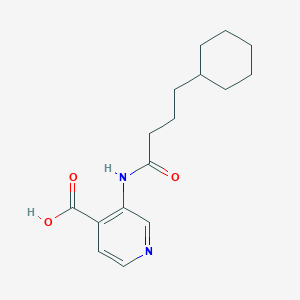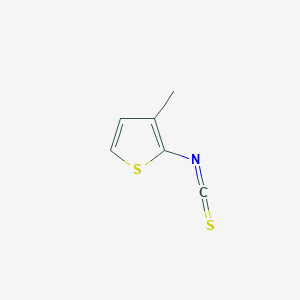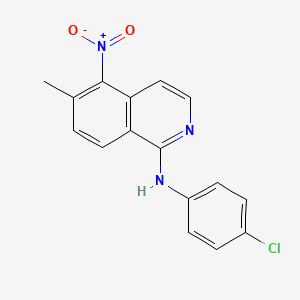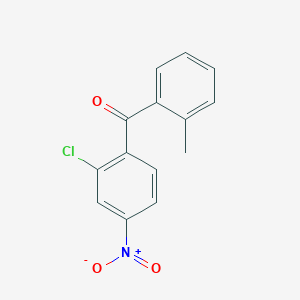
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C20H28N2O3. This compound is of interest due to its unique structure, which combines a quinoline moiety with a piperidine ring, making it a valuable candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-methylquinoline, which is then reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the piperidine ring may interact with various enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-methylquinolin-8-yl)carbamate
- Tert-butyl 4-(2-methylquinolin-8-yloxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.
Propiedades
Fórmula molecular |
C20H26N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-14-8-9-15-6-5-7-17(18(15)21-14)24-16-10-12-22(13-11-16)19(23)25-20(2,3)4/h5-9,16H,10-13H2,1-4H3 |
Clave InChI |
ZWKDBFXDXFSYGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC3CCN(CC3)C(=O)OC(C)(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)


![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)

![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)





